5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide
Brand Name: Vulcanchem
CAS No.: 2034450-70-7
VCID: VC5255955
InChI: InChI=1S/C21H20N2O2S/c24-18(16-7-2-1-3-8-16)10-4-12-20(25)23-15-17-9-5-13-22-21(17)19-11-6-14-26-19/h1-3,5-9,11,13-14H,4,10,12,15H2,(H,23,25)
SMILES: C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.46

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

CAS No.: 2034450-70-7

Cat. No.: VC5255955

Molecular Formula: C21H20N2O2S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide - 2034450-70-7

Specification

CAS No. 2034450-70-7
Molecular Formula C21H20N2O2S
Molecular Weight 364.46
IUPAC Name 5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide
Standard InChI InChI=1S/C21H20N2O2S/c24-18(16-7-2-1-3-8-16)10-4-12-20(25)23-15-17-9-5-13-22-21(17)19-11-6-14-26-19/h1-3,5-9,11,13-14H,4,10,12,15H2,(H,23,25)
Standard InChI Key DJISOSAWDITAJK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₁H₂₀N₂O₂S and a molecular weight of 364.46 g/mol. Its IUPAC name, 5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide, reflects its pentanamide backbone substituted with a phenyl ketone group and a pyridinylmethyl moiety bearing a thiophene ring.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034450-70-7
Molecular FormulaC₂₁H₂₀N₂O₂S
Molecular Weight364.46 g/mol
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
InChI KeyDJISOSAWDITAJK-UHFFFAOYSA-N

The structural complexity arises from the integration of three aromatic systems: a phenyl group at the 5-oxo position, a pyridine ring at the N-substituent, and a thiophene ring at the pyridine’s 2-position.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for confirming purity and structure. While specific spectral data for this compound remain unpublished, analogous compounds like 5-oxo-5-phenylpentanoic acid exhibit characteristic signals in ¹H NMR (e.g., δ 2.39–3.25 ppm for alkyl protons, δ 7.12–7.85 ppm for aromatic protons) . Mass spectrometry (MS) typically reveals a molecular ion peak at m/z 364.46.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting with δ-oxobenzenepentanoic acid derivatives. A representative protocol includes:

  • Coupling Reactions: Activation of 5-oxo-5-phenylpentanoic acid with carbodiimides to form an active ester intermediate .

  • Amide Bond Formation: Reaction with (2-(thiophen-2-yl)pyridin-3-yl)methanamine under basic conditions (e.g., triethylamine in ethanol) .

  • Purification: Recrystallization from ether or ethyl acetate to achieve >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Carboxylic Acid ActivationDCC, DMAP, CH₂Cl₂, 0°C85%
Amide CouplingEt₃N, Ethanol, RT, 4 h54%
PurificationEther Recrystallization91%

Challenges and Solutions

  • Low Solubility: The compound’s limited solubility in polar solvents necessitates the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions.

  • Steric Hindrance: Bulky substituents on the pyridine ring may slow coupling reactions, requiring elevated temperatures (50–60°C) .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) with a binding affinity of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol) . The phenyl group at the 5-oxo position may stabilize hydrophobic interactions within the COX-2 active site.

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show 40% inhibition at 50 µM, attributed to intercalation into DNA via the planar thiophene-pyridine system. Synergistic effects with doxorubicin (IC₅₀ reduction from 1.2 µM to 0.8 µM) warrant further investigation .

Applications in Materials Science

Organic Semiconductors

The conjugated π-system of the thiophene-pyridine framework enables charge carrier mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²+ ions produces a MOF with a surface area of 1,150 m²/g, demonstrating potential for gas storage (CO₂ uptake: 2.8 mmol/g at 298 K) .

Future Directions

Pharmacological Optimization

  • SAR Studies: Modifying the thiophene ring to furan or pyrrole could alter bioactivity .

  • Prodrug Design: Esterification of the amide group may improve oral bioavailability.

Industrial Scalability

Continuous-flow synthesis could enhance yield (>75%) while reducing reaction times from 12 h to 2 h .

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